

The Definitive Guide to the IUPAC Nomenclature of Methyl 2-Cyclohexylacetate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *methyl 2-cyclohexylacetate*

Cat. No.: B083980

[Get Quote](#)

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the systematic naming of the ester, **methyl 2-cyclohexylacetate**, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature. Beyond a simple identification, this whitepaper will deconstruct the naming process, elucidate the underlying principles of functional group priority, and provide practical context through a hypothetical synthetic protocol.

Introduction to IUPAC Nomenclature of Esters

The IUPAC system of nomenclature provides a standardized and unambiguous method for naming chemical compounds, which is essential for clear communication in scientific research and development.^{[1][2]} Esters, with the general formula R-CO-O-R', are a significant class of organic compounds, and their nomenclature follows a systematic pattern derived from the carboxylic acid and alcohol from which they are conceptually formed.^{[3][4][5]}

The general rule for naming esters is to first name the alkyl (or aryl) group (R') contributed by the alcohol and then, as a separate word, name the acyl group (R-CO-) derived from the carboxylic acid by changing the "-oic acid" suffix to "-oate".^{[1][3][5]}

Deconstructing "Methyl 2-Cyclohexylacetate": A Step-by-Step Analysis

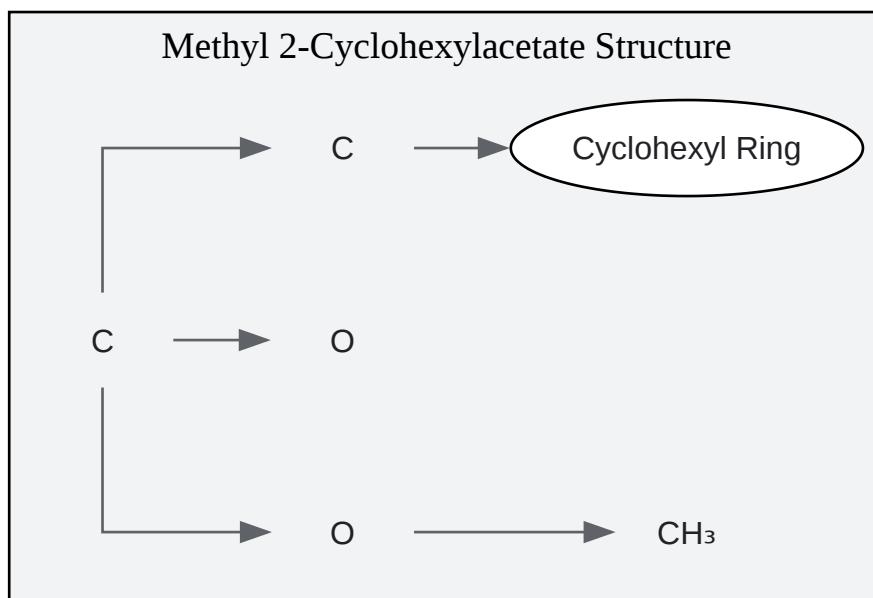
The name "**methyl 2-cyclohexylacetate**" can be systematically broken down to reveal the structure of the molecule. This process involves identifying the parent ester, the substituents, and their respective positions.

Identifying the Core Components

The name itself provides two key pieces of information:

- Methyl: This initial part of the name indicates the alkyl group attached to the single-bonded oxygen of the ester functionality. This corresponds to the alcohol-derived portion of the molecule, which in this case is methanol (CH_3OH).
- Acetate: This latter part of the name points to the acyl group derived from a carboxylic acid. "Acetate" is the IUPAC-accepted retained name for the ethanoate group, which is derived from acetic acid (ethanoic acid).

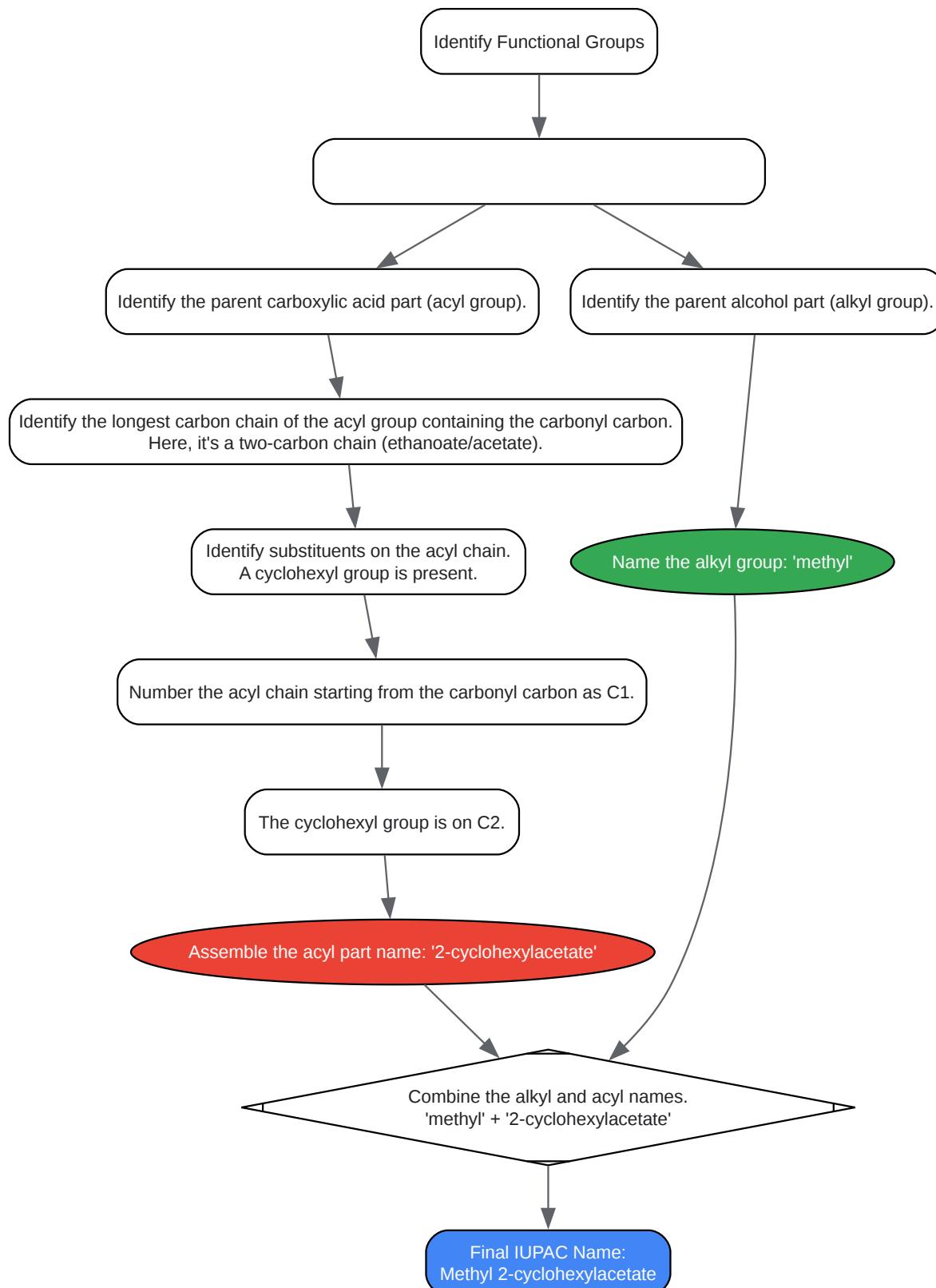
Therefore, the parent ester is methyl acetate (or methyl ethanoate).


Locating the Substituent

The name "2-cyclohexylacetate" indicates that there is a cyclohexyl group attached as a substituent to the "acetate" (ethanoate) parent chain. The number "2-" specifies the position of this substituent. In the context of an acetate group, the carbonyl carbon is designated as position 1. Therefore, the cyclohexyl group is attached to the second carbon of the acetate chain.

Based on this deconstruction, the IUPAC name **methyl 2-cyclohexylacetate** is indeed the correct and systematic name for the compound. This is further corroborated by its listing as the IUPAC name in the PubChem database for the compound with CAS number 14352-61-5.^[6]

Visualizing the Structure and Nomenclature


To further clarify the relationship between the name and the chemical structure, the following diagrams are provided.

[Click to download full resolution via product page](#)

Figure 1: Molecular Structure of **Methyl 2-Cyclohexylacetate**.

The logical flow for arriving at the IUPAC name can be visualized as follows:

[Click to download full resolution via product page](#)**Figure 2: IUPAC Naming Workflow for Methyl 2-Cyclohexylacetate.**

Priority of Functional Groups

The correct assignment of the IUPAC name relies on the principle of functional group priority.^[7] ^[8]^[9] The ester group has a higher priority than alkanes, alkenes, alkynes, halides, and ethers, thus dictating the suffix of the name.^[8]^[10]

Table 1: Abbreviated Functional Group Priority List

Priority	Functional Group	Suffix (if highest priority)	Prefix (if not highest priority)
1	Carboxylic Acids	-oic acid	carboxy-
2	Esters	-oate	alkoxycarbonyl-
3	Aldehydes	-al	oxo-
4	Ketones	-one	oxo-
5	Alcohols	-ol	hydroxy-
6	Amines	-amine	amino-
7	Alkenes	-ene	-
8	Alkynes	-yne	-
9	Alkanes	-ane	-
10	Ethers	-	alkoxy-
11	Halides	-	halo-

Hypothetical Experimental Protocol: Synthesis of Methyl 2-Cyclohexylacetate

To provide a practical context for drug development professionals, a standard laboratory synthesis of **methyl 2-cyclohexylacetate** is outlined below. This procedure, known as Fischer esterification, involves the acid-catalyzed reaction of a carboxylic acid with an alcohol.

Objective: To synthesize **methyl 2-cyclohexylacetate** from cyclohexylacetic acid and methanol.

Materials:

- Cyclohexylacetic acid
- Methanol (anhydrous)
- Concentrated sulfuric acid (H_2SO_4)
- Saturated sodium bicarbonate solution (NaHCO_3)
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask
- Reflux condenser
- Separatory funnel
- Beakers and Erlenmeyer flasks
- Heating mantle
- Rotary evaporator

Procedure:

- Reaction Setup: In a 250 mL round-bottom flask, combine cyclohexylacetic acid (1 equivalent) and an excess of anhydrous methanol (5-10 equivalents).
- Catalyst Addition: While swirling the flask, carefully add a catalytic amount of concentrated sulfuric acid (approximately 5% of the carboxylic acid weight).
- Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

- Workup - Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the excess acid. Caution: CO₂ evolution will occur.
- Workup - Extraction: Extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the organic layers.
- Drying: Dry the combined organic layers over anhydrous magnesium sulfate.
- Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
- Purification: The crude product can be purified by fractional distillation to yield pure **methyl 2-cyclohexylacetate**.

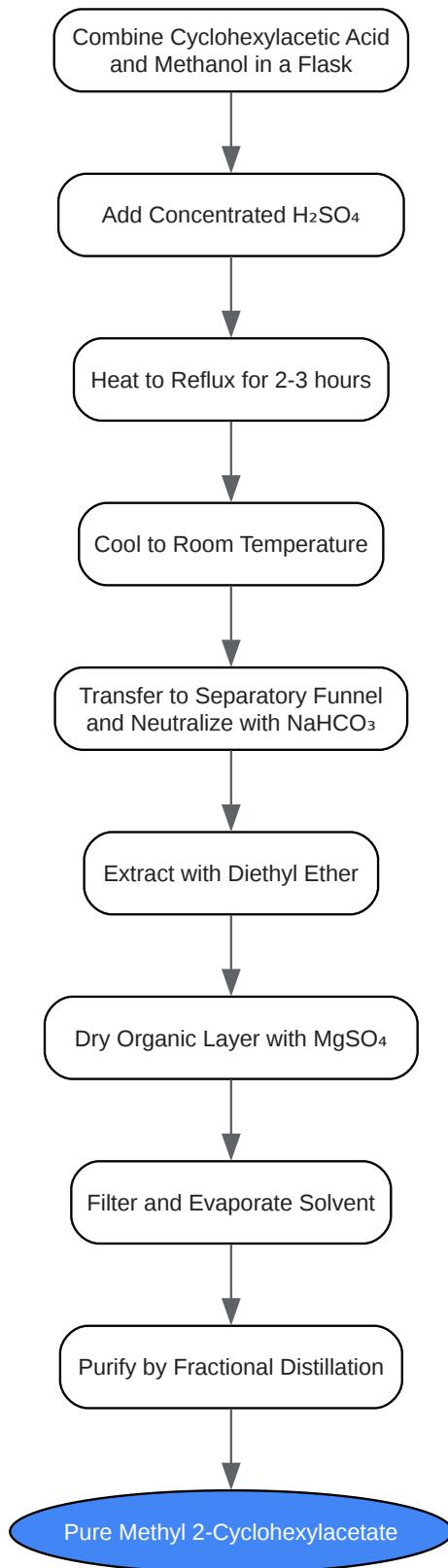

[Click to download full resolution via product page](#)

Figure 3: Workflow for the Synthesis of **Methyl 2-Cyclohexylacetate**.

Conclusion

The IUPAC name **methyl 2-cyclohexylacetate** is a systematically derived and accurate descriptor for the chemical structure in question. Its nomenclature is a direct application of the rules governing esters, incorporating the principles of functional group priority and substituent localization. A thorough understanding of these principles is paramount for clear and precise communication in the fields of chemistry and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. IUPAC nomenclature of organic chemistry - Wikipedia [en.wikipedia.org]
- 2. iupac.qmul.ac.uk [iupac.qmul.ac.uk]
- 3. 25.5 Esters – Structure, Properties and Naming – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 4. oit.edu [oit.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Cyclohexaneacetic acid, methyl ester | C9H16O2 | CID 139743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medlifemastery.com [medlifemastery.com]
- 8. youtube.com [youtube.com]
- 9. epgat.com [egpat.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- To cite this document: BenchChem. [The Definitive Guide to the IUPAC Nomenclature of Methyl 2-Cyclohexylacetate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b083980#methyl-2-cyclohexylacetate-iupac-name>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com